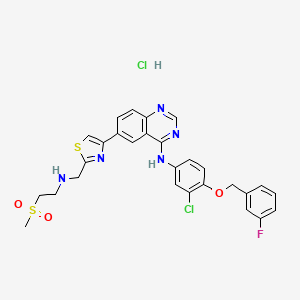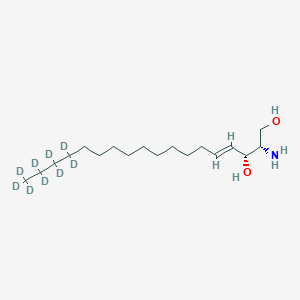
1-(2-fluorophenethyl)-N-(2-fluorophenyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Despropionyl 2’-fluoro ortho-Fluorofentanyl: is a synthetic opioid that is structurally similar to known opioids. It is primarily used as an analytical reference standard in research and forensic applications . This compound is not intended for human or veterinary use due to its potent opioid properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl 2’-fluoro ortho-Fluorofentanyl involves multiple steps, starting from the appropriate fluorinated precursorsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods: Industrial production methods for Despropionyl 2’-fluoro ortho-Fluorofentanyl are not well-documented due to its primary use in research and forensic applications. the synthesis would likely follow similar routes as described above, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Despropionyl 2’-fluoro ortho-Fluorofentanyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Despropionyl 2’-fluoro ortho-Fluorofentanyl is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: The compound is studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Research into its pharmacological properties helps in understanding the mechanisms of opioid action and potential therapeutic applications.
Industry: It is used in forensic toxicology to identify and quantify opioid compounds in biological samples.
Mechanism of Action
The mechanism of action of Despropionyl 2’-fluoro ortho-Fluorofentanyl involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, mimicking the effects of endogenous opioids and producing analgesic and euphoric effects. The molecular targets include the mu-opioid receptor, which is primarily responsible for its potent analgesic properties .
Comparison with Similar Compounds
- Despropionyl ortho-Fluorofentanyl
- Despropionyl para-Fluorofentanyl
- Despropionyl meta-Fluorofentanyl
- Despropionyl 2-fluorofentanyl
Comparison: Despropionyl 2’-fluoro ortho-Fluorofentanyl is unique due to the specific positioning of the fluorine atoms on the phenyl rings. This structural variation can influence its binding affinity to opioid receptors and its overall pharmacological profile. Compared to other similar compounds, it may exhibit different potency, efficacy, and metabolic stability .
Properties
CAS No. |
2749504-87-6 |
|---|---|
Molecular Formula |
C19H22F2N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-[2-(2-fluorophenyl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C19H22F2N2/c20-17-6-2-1-5-15(17)9-12-23-13-10-16(11-14-23)22-19-8-4-3-7-18(19)21/h1-8,16,22H,9-14H2 |
InChI Key |
UBBYFFKICFYDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2F)CCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[4-(4-Fluorophenyl)-5-(2-methylpyrimidin-4-yl)imidazol-1-yl]propyl]morpholine;hydrochloride](/img/structure/B10786575.png)
![N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B10786576.png)
![N-(1-benzylindazol-5-yl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B10786581.png)
![1-(1-Benzyl-4-piperidinyl)-4-(4-fluorophenyl)-5-[2-(amino)-4-pyrimidinyl]imidazole](/img/structure/B10786586.png)
![4-[(9-cyclopentyl-5-methyl-6-oxo-7-prop-2-enyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786590.png)
![4-[5-[(3-chlorophenyl)carbamoylamino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786595.png)
![2,6-difluoro-N-[3-[3-[2-(pyridin-3-ylamino)pyrimidin-4-yl]pyrazolo[1,5-b]pyridazin-2-yl]phenyl]benzamide;hydrochloride](/img/structure/B10786606.png)
![N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-N'-phenylurea](/img/structure/B10786615.png)

![6-bromo-N-[3-chloro-4-(3-fluorophenyl)sulfonylphenyl]thieno[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B10786621.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786649.png)

![2-[[5-amino-2-[[2-[[24-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B10786651.png)
